1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

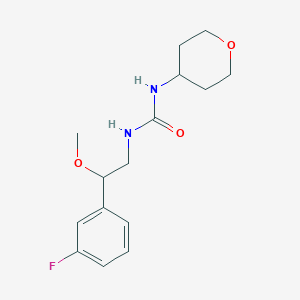

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative characterized by a 3-fluorophenyl group linked via a methoxyethyl chain and a tetrahydro-2H-pyran-4-yl moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. This compound’s synthesis likely involves carbamate or isocyanate intermediates, as seen in structurally related urea derivatives .

Properties

IUPAC Name |

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-20-14(11-3-2-4-12(16)9-11)10-17-15(19)18-13-5-7-21-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQFVENFKIHZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1CCOCC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the fluorophenyl intermediate:

Methoxyethylation: The next step involves the attachment of a methoxyethyl group to the fluorophenyl intermediate using a suitable alkylating agent.

Cyclization: The formation of the tetrahydropyran ring is achieved through cyclization reactions, often involving acid or base catalysis.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial production methods may employ flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amines and carbonyl compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyethyl chain and tetrahydropyran ring can influence the compound’s binding affinity and specificity. The urea linkage may form hydrogen bonds with amino acid residues, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Insights:

FTBU-1 () shares the 3-fluorophenyl motif but incorporates a benzimidazole-thiazole group, likely targeting kinases or growth factor receptors .

Synthetic Accessibility :

- The target compound’s methoxyethyl linker may simplify synthesis compared to FTBU-1’s benzimidazole-thiazole system, which requires multi-step heterocyclic assembly .

- highlights that urea derivatives with aryl isocyanates (e.g., 4-methoxyaniline) can achieve yields >70%, suggesting scalable routes for similar compounds .

Biological Activity

1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound can be represented structurally as follows:

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-cancer and neuroprotective effects. Below are key areas of its pharmacological profile:

Anticancer Activity

- Mechanism : The compound has been shown to inhibit tumor growth in various cancer cell lines. It acts by inducing apoptosis and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the cell line used.

Neuroprotective Effects

- Mechanism : The neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells.

- Case Study : In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of neuronal damage.

Biological Activity Data Table

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Inhibits cell proliferation | ||

| Neuroprotection | Modulates neurotransmitter levels | |

| Reduces oxidative stress |

Research Findings

Recent studies have focused on the following aspects:

- In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to control groups. The study highlighted a dose-dependent relationship between the compound dosage and tumor size reduction.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile revealed favorable characteristics, suggesting good bioavailability and tissue distribution.

- Safety Profile : Preliminary toxicity assessments indicated that the compound was well-tolerated at therapeutic doses, with minimal adverse effects reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.